The compound 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule with potential applications in medicinal chemistry and material science. It incorporates multiple functional groups that suggest varied reactivity and biological activity.
This compound can be sourced from chemical suppliers specializing in research chemicals and pharmaceutical intermediates. Notable suppliers include EvitaChem and Chemsrc, which provide detailed product specifications including molecular formula, weight, and structural data.
The compound belongs to the class of pyrrolo[3,4-d][1,2,3]triazole derivatives and contains an oxadiazole moiety. Its structural complexity indicates potential for diverse biological activities, likely due to its multiple heterocyclic rings.
The synthesis of this compound typically involves multi-step organic reactions. Key methods may include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. Characterization methods like nuclear magnetic resonance spectroscopy and mass spectrometry are essential for verifying the structure at each step.
The molecular formula of the compound is , with a molecular weight of approximately 397.8 g/mol. The structure features:
The structural representation can be described using various notations:
InChI=1S/C19H16ClN5O3/c1-11-2-4-12(5-3-11)18-22-15(30-24-18)10-26-17-16(23-25-26)19(28)27(20(17)29)14-8-6-13(21)7-9-14/h2-9,16-17H,10H2
This representation provides insight into the connectivity of atoms within the molecule.
The compound is expected to undergo various chemical reactions typical for heterocyclic compounds:
Reactions should be conducted under controlled conditions to avoid side reactions. Solvents like dimethyl sulfoxide or acetonitrile may be employed depending on the reaction type.
The mechanism of action for compounds like 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione often involves:
Experimental studies would be necessary to elucidate specific targets and pathways affected by this compound.
While specific data on solubility and melting points are not readily available from current sources, general properties can be inferred:
Chemical properties include:
The compound has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: